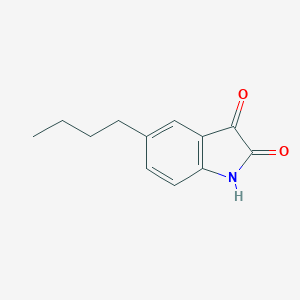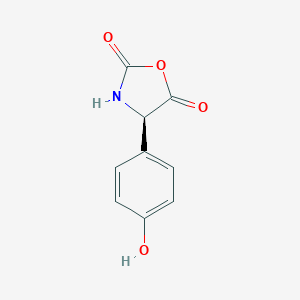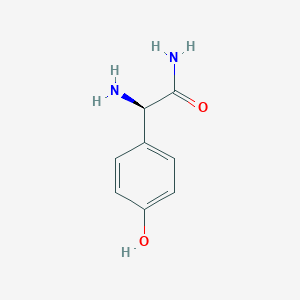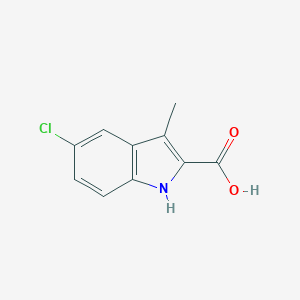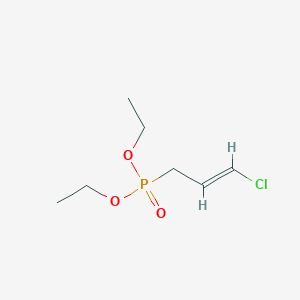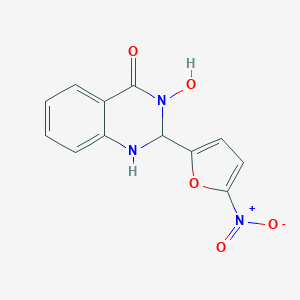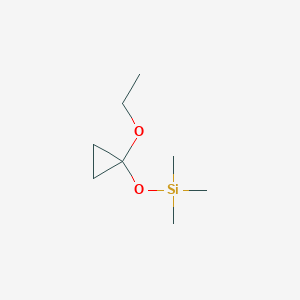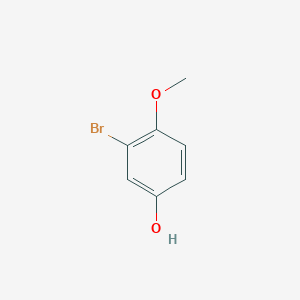
3-Bromo-4-methoxyphenol
Vue d'ensemble
Description
3-Bromo-4-methoxyphenol is a bromophenol derivative, a class of compounds that have been extensively studied due to their diverse biological activities and presence in natural sources, such as marine algae. Bromophenols are known for their antioxidant properties and potential inhibitory effects on various enzymes . Although the specific compound 3-Bromo-4-methoxyphenol is not directly mentioned in the provided papers, related bromophenol derivatives have been isolated from marine sources and have shown significant biological activities, including radical scavenging and enzyme inhibition .
Synthesis Analysis
The synthesis of bromophenol derivatives often involves starting from benzoic acids or methoxylated bromophenols. Novel bromophenols have been synthesized and evaluated for their biological activities . Additionally, natural bromophenols have been synthesized starting from related compounds such as (3-bromo-4,5-dimethoxyphenyl)methanol, demonstrating the feasibility of synthesizing complex bromophenol structures . Alternative synthesis methods have also been provided for natural bromophenol derivatives, which could potentially be applied to the synthesis of 3-Bromo-4-methoxyphenol .
Molecular Structure Analysis
The molecular structure of bromophenol derivatives is typically elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as single-crystal X-ray structure analysis . These techniques allow for the detailed characterization of the molecular framework and the identification of functional groups present in the compounds.
Chemical Reactions Analysis
Bromophenol derivatives can participate in various chemical reactions due to the presence of reactive bromine atoms and other functional groups. For instance, regioselective O-demethylation of aryl methyl ethers has been reported, which could be relevant to modifying the methoxy group in 3-Bromo-4-methoxyphenol . The reactivity of bromophenols with different substrates, including DNA bases, has also been investigated using computational methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which can be assessed through experimental and computational studies . The radical scavenging activities of bromophenols are indicative of their antioxidant properties, and assays such as DPPH, ABTS, and others have been used to evaluate these activities . Computational studies, including DFT and HF calculations, provide insights into the electronic properties, such as HOMO-LUMO gaps, which are related to the chemical reactivity and stability of the compounds .
Applications De Recherche Scientifique
Thermochemistry and Physical Properties
Research into the thermochemical properties of methoxyphenols, including 3-bromo-4-methoxyphenol, has provided insights into their inter- and intramolecular hydrogen bonding abilities in condensed matter. Studies by Varfolomeev et al. (2010) have explored the thermodynamic properties (such as enthalpies of formation, vapor pressure, and vaporization enthalpies) of methoxyphenols. Their research contributes to understanding the relationships between the properties and structures of these compounds (Varfolomeev et al., 2010).
Biological Activities
3-Bromo-4-methoxyphenol, as a bromophenol, exhibits significant biological activity. Xu et al. (2003) discovered that certain bromophenols, including derivatives of 3-bromo-4-methoxyphenol, have antibacterial properties, which were tested against various bacterial strains. Their research highlights the potential use of these compounds in the development of new antibacterial agents (Xu et al., 2003).
Synthetic Chemistry Applications
The synthetic applications of 3-bromo-4-methoxyphenol are diverse. Research by 邱一真 (2011) focused on using 2-methoxyphenol to synthesize compounds including bromines and bromines MOB, demonstrating the utility of 3-bromo-4-methoxyphenol in organic synthesis (邱一真, 2011).
Antioxidant Properties
A study by Li et al. (2011) on bromophenols isolated from the marine red alga Rhodomela confervoides, which includes 3-bromo-4-methoxyphenol, highlighted their potent antioxidant activities. These findings suggest potential applications in food preservation and health supplements (Li et al., 2011).
Anticancer Research
Research into bromophenol derivatives, including 3-bromo-4-methoxyphenol, has shown promise in anticancer applications. Guo et al. (2018) synthesized a novel bromophenol derivative that exhibited significant anticancer activity against human lung cancer cells, suggesting potential use in cancer therapy (Guo et al., 2018).
Safety And Hazards
The safety data sheet for 4-Bromo-3-methoxyphenol, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
3-bromo-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJOUQQJSGRBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346020 | |
| Record name | 3-Bromo-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxyphenol | |
CAS RN |
17332-12-6 | |
| Record name | 3-Bromo-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


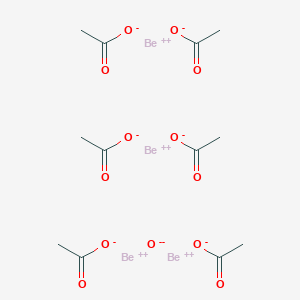
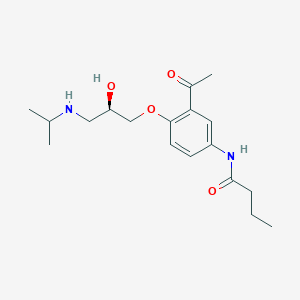
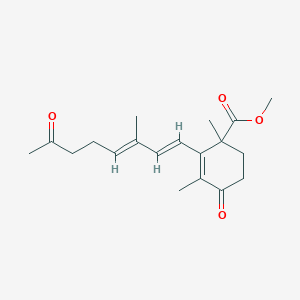
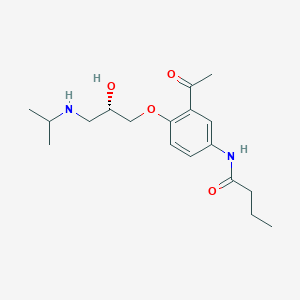
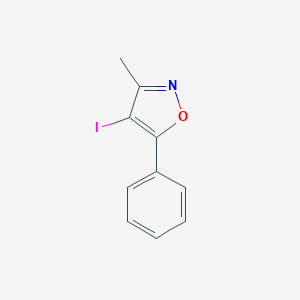
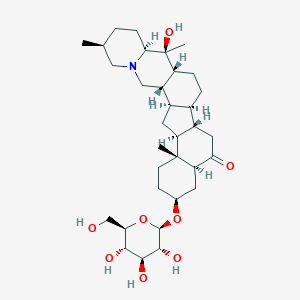
![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)
